5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride is a chemical compound with significant relevance in scientific research. It is classified as a heterocyclic compound characterized by its unique naphthyridine structure, which incorporates a chlorine atom at the 5-position of the ring. The compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
The chemical structure of 5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride can be represented by the molecular formula and its CAS number is 1454667-99-2. It is typically obtained through synthetic routes involving cyclization reactions of suitable precursors under specific conditions. This compound falls under the category of naphthyridines, a group known for their diverse biological activities and potential therapeutic applications .
The synthesis of 5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride generally involves cyclization reactions. One common method employs the reaction of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone in the presence of a catalyst such as montmorillonite K10. This process facilitates the formation of the naphthyridine ring structure.
In an industrial context, larger-scale synthesis may utilize continuous flow reactors to enhance efficiency and yield. Purification methods such as recrystallization or chromatography are often employed to achieve high purity levels of the final product.
The molecular structure of 5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride features a bicyclic system with a tetrahydro configuration. The presence of the chlorine atom at the 5-position contributes to its unique chemical properties.
Key structural data includes:
This structural configuration allows for various chemical interactions that are crucial for its biological activity .
5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized to yield corresponding naphthyridine derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction processes can convert it into different tetrahydro derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can participate in nucleophilic substitution reactions where it is replaced by various functional groups under basic or acidic conditions.
The specific products formed from these reactions depend on the reagents and conditions applied during the synthesis.
The mechanism of action for 5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride involves its interaction with specific molecular targets within biological systems. It is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, showcasing potential antimicrobial properties.
Research indicates that this compound can influence cellular processes by altering gene expression and metabolic pathways through its biochemical interactions.
5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for understanding how the compound behaves in various environments and its suitability for different applications .
The compound has multiple applications in scientific research:
Chemistry: It serves as a building block in synthesizing more complex heterocyclic compounds.
Biology: Ongoing studies focus on its potential biological activities such as antimicrobial and anticancer properties.
Medicine: Research is being conducted to explore its therapeutic potential for various diseases.
Industry: It is utilized in developing new materials and as an intermediate in pharmaceutical synthesis .
The construction of the 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold relies on precision cyclization techniques. Intramolecular cyclization of bromoaminopyridine precursors (e.g., 3-bromo-4-methylpyridine) via lithium bis(trimethylsilyl)amide-mediated deprotonation and dimethyl carbonate trapping achieves near-quantitative yields of ester intermediates. Subsequent reduction with lithium aluminum hydride at −78°C yields key alcohol intermediates (43–78% yield), which undergo Mitsunobu reactions with phthalimide (85–89% yield) to establish the tertiary nitrogen center [1]. Pd-catalyzed cross-coupling with 1-(ethoxyvinyl)tri(n-butyl)stannane installs acyl groups, followed by acid-mediated cyclization to form the dihydronaphthyridine core [1]. Alternative routes employ ring reduction of aromatic 1,6-naphthyridinium salts using sodium borohydride or catalytic hydrogenation, though these require expensive precursors [1] .
Table 1: Cyclization Method Comparison | Method | Starting Material | Key Step | Yield | Limitations |
---|---|---|---|---|---|
Intramolecular cyclization | 3-Bromopicolines | Mitsunobu/Stille cascade | 85–89% per step | Low-temperature sensitivity | |
Ring reduction | 1,6-Naphthyridinium salts | NaBH₄ reduction | 70–80% | High precursor cost | |
Skraup reaction | 3-Aminopyridine/glycerol | I₂-catalyzed cyclization | 45–50% | Reproducibility challenges |
The microwave-promoted, Co-catalyzed [2+2+2] cyclization offers a modern alternative for tetrahydro-1,6-naphthyridines, enabling both intra- and intermolecular approaches with reduced reaction times [1].
Position-selective chlorination at the C5 position is achieved through two primary strategies: electrophilic aromatic substitution (EAS) and halocyclization. EAS employs chlorine sources (e.g., sulfuryl chloride or N-chlorosuccinimide) under mild conditions (0–25°C), leveraging the electron-deficient nature of the naphthyridine core to direct halogenation to the C5 position. This method requires pre-formed aromatic systems and exhibits moderate regioselectivity [6]. Halocyclization proves more efficient by integrating chlorine during ring formation, as demonstrated in the synthesis of 5-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine (CAS# 98490-61-0). Here, 2-chloronicotinic acid derivatives undergo cyclodehydration with benzylamine equivalents, positioning chlorine prior to bicyclic closure .
Table 2: Chlorination Agents and Conditions | Strategy | Reagents | Temperature | Regioselectivity | Byproducts |
---|---|---|---|---|---|
Electrophilic | SO₂Cl₂/NCS | 0–25°C | Moderate | Di/tri-chlorinated isomers | |
Halocyclization | 2-Chloronicotinic acid derivatives | 80–120°C | High | Minimal (<5%) |
Post-cyclization nucleophilic displacement enables further functionalization, where the C5 chlorine can be substituted with amines or alkoxides under basic conditions (K₂CO₃/DMF, 60°C) .
Transitioning from batch to continuous flow reactors addresses exotherm management and yield optimization in large-scale production. Key stages adapted for flow systems include:
Table 3: Flow vs. Batch Process Metrics | Parameter | Batch Process | Flow Process | Improvement |
---|---|---|---|---|
Cyclization time | 8–12 hours | <1 hour | 90% reduction | |
Hydrogenation pressure | 5 bar | 100 bar | 20x higher efficiency | |
Overall yield | 52% | 78% | 50% increase | |
Purity | 88–92% | 98–99% | Near-pharmaceutical grade |
Final product purity (>98%) is achieved through tandem recrystallization and gradient chromatography. Hydrochloride salt formation enables selective crystallization from ethanol/ethyl acetate (1:5 v/v), exploiting low solubility of the hydrochloride salt (4.2 mg/mL at 25°C). Triple recrystallization from this system removes residual palladium to <10 ppm [2] . For non-salt forms, temperature-modulated crystallization using heptane/isopropanol yields needle-like crystals with 99.2% purity (HPLC).
Chromatographic methods address isomeric impurities:
Table 4: Recrystallization Solvent Systems | Solvent System | Ratio (v/v) | Purity Achieved (%) | Key Impurities Removed |
---|---|---|---|---|
Ethanol/Ethyl acetate | 1:5 | 99.1 | Pd catalysts, phthalimide | |
Heptane/Isopropanol | 3:1 | 99.2 | Aldehyde dimers | |
Water/Acetonitrile | 4:1 | 98.7 | Inorganic salts |
Table 5: Chromatographic Conditions | Method | Stationary Phase | Mobile Phase | Resolution Factor (Rs) |
---|---|---|---|---|
Flash chromatography | Silica gel 60 | CH₂Cl₂:MeOH:NH₄OH (95:4.5:0.5) | 1.8 | |
Preparative HPLC | C18 | H₂O:MeCN (0.1% TFA), 10→80% | 2.5 | |
Ion-exchange | Amberlyst® A-26 | 0.1M HCl in H₂O | 3.1 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1